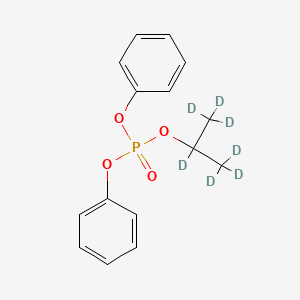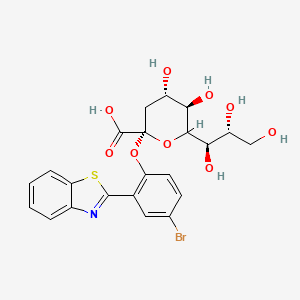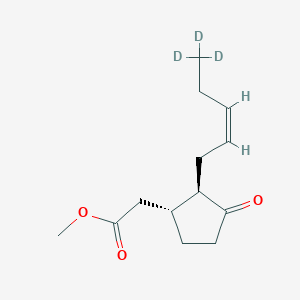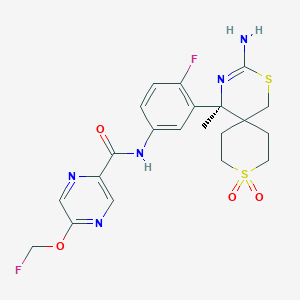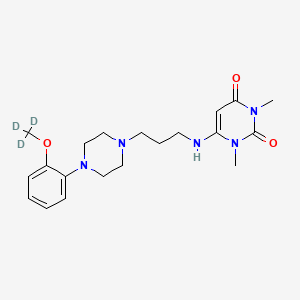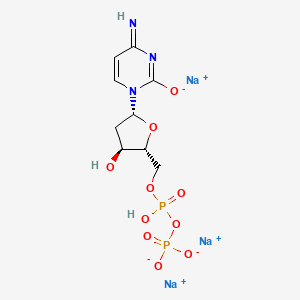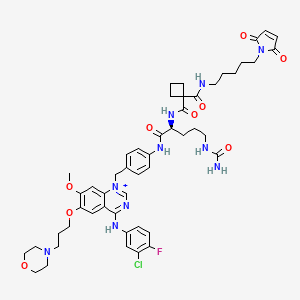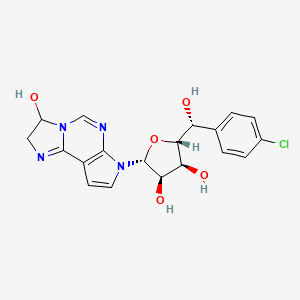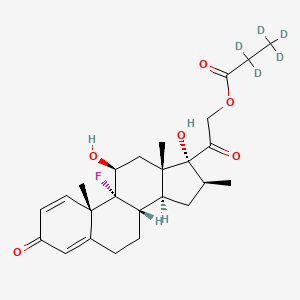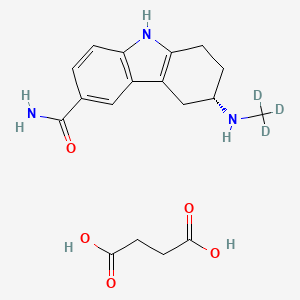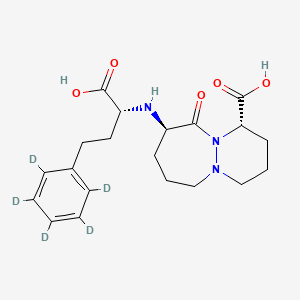
Asperglaucin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Asperglaucin B is an alkylated salicylaldehyde derivative isolated from the fungus Aspergillus chevalieri SQ-8. This compound exhibits significant antibacterial properties, particularly against plant pathogens such as Pseudomonas syringae pv actinidae and Bacillus cereus
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Asperglaucin B involves the isolation of the compound from the endolichenic fungus Aspergillus chevalieri SQ-8. The specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature. it is known that the compound is an alkylated salicylaldehyde derivative, suggesting that its synthesis may involve alkylation reactions of salicylaldehyde derivatives under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-established, primarily due to its recent discovery and ongoing research. The compound is typically obtained through fermentation processes involving the cultivation of Aspergillus chevalieri SQ-8 under specific conditions that promote the production of this compound .
化学反应分析
Types of Reactions: Asperglaucin B undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may convert this compound into reduced forms with different chemical properties.
Substitution: Substitution reactions can occur at specific functional groups within the this compound molecule, leading to the formation of substituted derivatives
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired chemical transformations .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce substituted compounds with altered chemical properties .
科学研究应用
Asperglaucin B has a wide range of scientific research applications, including:
-
Chemistry: this compound is used as a model compound for studying alkylated salicylaldehyde derivatives and their chemical properties. It serves as a reference compound for developing new synthetic methodologies and exploring reaction mechanisms .
-
Biology: In biological research, this compound is investigated for its antibacterial properties. It has shown potent activity against plant pathogens, making it a potential candidate for developing new agrochemical bactericides .
-
Medicine: this compound’s antibacterial activity also extends to medical research, where it is studied for its potential use in treating bacterial infections. Its ability to alter the external structure of bacterial cells and cause membrane rupture makes it a promising candidate for developing new antibiotics .
-
Industry: this compound’s unique chemical structure and bioactivity make it a valuable compound for industrial applications, particularly in the development of new antimicrobial agents and agrochemicals .
作用机制
The mechanism of action of Asperglaucin B involves its interaction with bacterial cell membranes. This compound alters the external structure of bacterial cells, leading to the rupture or deformation of the cell membranes. This disruption of the cell membrane integrity results in the inhibition of bacterial growth and ultimately leads to cell death . The molecular targets and pathways involved in this process are still under investigation, but it is believed that this compound interacts with specific membrane components to exert its antibacterial effects .
相似化合物的比较
Asperglaucin B is part of a group of alkylated salicylaldehyde derivatives and prenylated indole alkaloids isolated from Aspergillus chevalieri SQ-8. Similar compounds include:
Asperglaucin A: Another alkylated salicylaldehyde derivative with similar antibacterial properties
Neoechinulin F: A prenylated indole alkaloid with distinct chemical properties and bioactivities
Uniqueness: this compound is unique due to its specific alkylation pattern and potent antibacterial activity against plant pathogens. Its ability to alter bacterial cell membranes and cause membrane rupture distinguishes it from other similar compounds .
属性
分子式 |
C19H26O3 |
|---|---|
分子量 |
302.4 g/mol |
IUPAC 名称 |
7-heptyl-6-hydroxy-2,2-dimethylchromene-8-carbaldehyde |
InChI |
InChI=1S/C19H26O3/c1-4-5-6-7-8-9-15-16(13-20)18-14(12-17(15)21)10-11-19(2,3)22-18/h10-13,21H,4-9H2,1-3H3 |
InChI 键 |
LXXMLVSDFZLIEC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC1=C(C=C2C=CC(OC2=C1C=O)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


